dimethyl 2-(1H-pyrrol-1-yl)terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(1H-pyrrol-1-yl)terephthalate is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a pyrrole-based compound with a terephthalate moiety attached to it. The compound’s structure includes a five-membered pyrrole ring and a six-membered aromatic ring, making it an interesting subject for various chemical studies .
Vorbereitungsmethoden
The synthesis of dimethyl 2-(1H-pyrrol-1-yl)terephthalate can be achieved through several routes. One common method involves the reaction of terephthalic acid with pyrrole in the presence of a suitable catalyst. The reaction typically requires an esterification process where methanol is used as a solvent . Industrial production methods often involve large-scale esterification reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Dimethyl 2-(1H-pyrrol-1-yl)terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrrole ring, using reagents like bromine or chlorine.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(1H-pyrrol-1-yl)terephthalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism by which dimethyl 2-(1H-pyrrol-1-yl)terephthalate exerts its effects involves interactions with specific molecular targets. The pyrrole ring can interact with various enzymes and receptors, modulating their activity. The terephthalate moiety enhances the compound’s ability to penetrate biological membranes, increasing its efficacy . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant potential in modulating biological processes .
Vergleich Mit ähnlichen Verbindungen
Dimethyl 2-(1H-pyrrol-1-yl)terephthalate can be compared with other pyrrole-based compounds:
Dimethyl 2-(1H-pyrrol-1-yl)benzoate: Similar structure but with a benzoate moiety instead of terephthalate, leading to different chemical properties.
Dimethyl 2-(1H-pyrrol-1-yl)phthalate: Contains a phthalate moiety, which affects its reactivity and applications.
Dimethyl 2-(1H-pyrrol-1-yl)fumarate: Features a fumarate moiety, resulting in distinct biological activities.
The uniqueness of this compound lies in its combination of the pyrrole and terephthalate moieties, which confer specific chemical and biological properties that are not observed in other similar compounds .
Eigenschaften
IUPAC Name |
dimethyl 2-pyrrol-1-ylbenzene-1,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-13(16)10-5-6-11(14(17)19-2)12(9-10)15-7-3-4-8-15/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMDCAFTNWRPCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)N2C=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.